7H-Pyrrolo[2,3-d]pyrimidine, 2-chloro-7-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7H-Pyrrolo[2,3-d]pyrimidine, 2-chloro-7-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Pyrrolo[2,3-d]pyrimidine, 2-chloro-7-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]- typically involves multiple steps. One improved method involves a seven-step synthesis starting from dimethyl malonate, achieving an overall yield of 31% . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .
Industrial Production Methods
Industrial production methods for this compound often involve the chlorination of carbonyl with phosphorus oxychloride to obtain a dichloro pyrimidine ring, followed by the oxidation of the terminal double bond with potassium osmate hydrate and sodium periodate to obtain the aldehyde group . This method is efficient and scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
7H-Pyrrolo[2,3-d]pyrimidine, 2-chloro-7-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]- undergoes various chemical reactions, including:
Electrophilic Substitution Reactions: This compound demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include phosphorus oxychloride for chlorination, potassium osmate hydrate, and sodium periodate for oxidation . These reagents facilitate the formation of key intermediates and final products.
Major Products Formed
The major products formed from these reactions include various pharmaceutical intermediates and kinase inhibitors, which are crucial for therapeutic applications .
Scientific Research Applications
7H-Pyrrolo[2,3-d]pyrimidine, 2-chloro-7-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological pathways and molecular interactions.
Industry: The compound is employed in the production of various pharmaceutical products and intermediates.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it acts as a scaffold for developing potent kinase inhibitors, which interfere with the Janus kinase (JAK) – signal transducer and activator of transcription protein (STAT) signaling pathway . This pathway is crucial for cell division, death, and tumor formation processes.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: This compound shares a similar core structure and is used in the synthesis of various kinase inhibitors.
2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid: Another related compound used as an intermediate in organic and pharmaceutical synthesis.
Uniqueness
The uniqueness of 7H-Pyrrolo[2,3-d]pyrimidine, 2-chloro-7-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]- lies in its specific structural modifications, which enhance its reactivity and potential as a pharmaceutical intermediate. Its ability to serve as a versatile building block for the synthesis of various therapeutic agents sets it apart from other similar compounds .
Properties
IUPAC Name |
tert-butyl-[4-(2-chloropyrrolo[2,3-d]pyrimidin-7-yl)cyclohexyl]oxy-dimethylsilane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28ClN3OSi/c1-18(2,3)24(4,5)23-15-8-6-14(7-9-15)22-11-10-13-12-20-17(19)21-16(13)22/h10-12,14-15H,6-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFOZELAKWDLAAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCC(CC1)N2C=CC3=CN=C(N=C32)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClN3OSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.